REACTION_CXSMILES
|
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[SH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1>C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1](=[O:10])[S:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:3][CH:4]=1
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
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Name
|
|
Quantity
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3.33 g
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Type
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reactant
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Smiles
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SC1=NC=CC=C1
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
afforded pale yellow solid
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Type
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CUSTOM
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Details
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after precipitation (6.70 g, 91%)
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Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |